5-BROMO-2-(SEC-BUTYL)ISOINDOLE-1,3-DIONE
Description
5-Bromo-2-(sec-butyl)isoindole-1,3-dione is a halogenated isoindole-1,3-dione derivative characterized by a bromine atom at position 5 and a sec-butyl group at position 2. Isoindole-1,3-diones are heterocyclic compounds with a fused benzene and pyrrole ring system, where two ketone groups at positions 1 and 3 confer unique electronic properties. Such derivatives are frequently explored in medicinal chemistry as kinase inhibitors, antimicrobial agents, or intermediates in organic synthesis .
Properties
Molecular Formula |
C12H12BrNO2 |
|---|---|
Molecular Weight |
282.13g/mol |
IUPAC Name |
5-bromo-2-butan-2-ylisoindole-1,3-dione |
InChI |
InChI=1S/C12H12BrNO2/c1-3-7(2)14-11(15)9-5-4-8(13)6-10(9)12(14)16/h4-7H,3H2,1-2H3 |
InChI Key |
MXEMJMINUCKWIU-UHFFFAOYSA-N |
SMILES |
CCC(C)N1C(=O)C2=C(C1=O)C=C(C=C2)Br |
Canonical SMILES |
CCC(C)N1C(=O)C2=C(C1=O)C=C(C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Features
Key structural analogs differ in substituents at position 2 and additional functional groups. The table below summarizes critical
Substituent Effects on Properties
- Electronic Effects : Bromine’s electron-withdrawing nature is common across analogs. Fluorine in enhances electronegativity, while chlorine in increases polarizability. Hydroxy groups () enable hydrogen bonding, improving aqueous solubility.
- Molecular Weight : Bulky substituents (e.g., ) increase molecular weight (>400 Da), which may limit blood-brain barrier permeability in drug design.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
